Hydroxyterbinafine b-D-glucuronide
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Overview
Description
Hydroxyterbinafine b-D-glucuronide is a derivative of terbinafine, an allylamine antifungal agent. This compound is formed by the glucuronidation of hydroxyterbinafine, which involves the addition of a glucuronic acid moiety. It is known for its antifungal properties and has been studied for its potential therapeutic and toxic effects.
Scientific Research Applications
Hydroxyterbinafine b-D-glucuronide has several scientific research applications, including:
Chemistry: It is used as a reference compound in analytical chemistry for studying glucuronidation reactions and their products.
Biology: The compound is studied for its biological activity, including its antifungal properties and potential therapeutic effects.
Medicine: Research on this compound focuses on its potential use as an antifungal agent and its pharmacokinetics in the human body.
Industry: The compound is used in the development of antifungal formulations and as a standard in quality control processes
Mechanism of Action
Target of Action
Hydroxyterbinafine b-D-glucuronide is a potent biomedical product originating from terbinafine . The primary target of this compound is the enzyme β-glucuronidase . This enzyme is widely distributed in mammalian tissues, body fluids, and microbiota . It catalyzes the hydrolysis of β-D-glucuronic acid residues from the non-reducing end of mucopolysaccharides .
Mode of Action
The compound interacts with its target, β-glucuronidase, by serving as a substrate for the enzyme . The enzyme may release, locally or systemically, the active or inactive parent compound from drug glucuronides, thereby modifying the disposition and action of these drugs .
Biochemical Pathways
The biochemical pathway involved in the action of this compound is the glucuronidation pathway . This pathway is a part of phase II drug metabolism, where glucuronic acid is attached to the substance, increasing its water solubility and making it easier for the body to eliminate.
Pharmacokinetics
It is known that glucuronides of drugs often accumulate during long-term therapy . The hydrolysis of glucuronides can be catalyzed by β-glucuronidase, an enzyme expressed in many tissues and body fluids in humans .
Result of Action
The result of the action of this compound is the release of the active or inactive parent compound from drug glucuronides . This can modify the disposition and action of these drugs .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the gut microbiota plays a significant role in the transformation of glucuronides . Changes in the composition of the gut microbiota could potentially affect the activity of β-glucuronidase and, consequently, the action of this compound .
Biochemical Analysis
Biochemical Properties
Hydroxyterbinafine b-D-glucuronide plays a significant role in biochemical reactions, particularly in the metabolism of terbinafine. It interacts with various enzymes, including β-glucuronidase, which catalyzes the hydrolysis of glucuronides. This interaction is crucial for the compound’s antifungal activity, as it facilitates the release of the active terbinafine metabolite . Additionally, this compound interacts with proteins involved in drug transport and metabolism, enhancing its therapeutic efficacy.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. The compound binds to β-glucuronidase, facilitating the hydrolysis of the glucuronide moiety and releasing the active terbinafine metabolite . This metabolite then inhibits squalene epoxidase, an enzyme crucial for ergosterol synthesis in fungal cells. The inhibition of squalene epoxidase disrupts the fungal cell membrane, leading to cell death. Additionally, this compound may modulate the expression of genes involved in drug metabolism and transport, further enhancing its antifungal efficacy.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that this compound remains stable under various conditions, maintaining its antifungal activity over extended periods
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At therapeutic doses, the compound effectively inhibits fungal growth without causing significant adverse effects . At higher doses, this compound may exhibit toxic effects, including hepatotoxicity and nephrotoxicity. These findings highlight the importance of determining the optimal dosage to maximize therapeutic efficacy while minimizing potential toxicity.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily related to its parent compound, terbinafine. The compound undergoes glucuronidation, a phase II metabolic process catalyzed by uridine 5’-diphospho-glucuronosyltransferases (UGTs) . This process enhances the compound’s solubility and facilitates its excretion. Additionally, this compound may influence metabolic flux and metabolite levels by modulating the activity of enzymes involved in drug metabolism.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. The compound is transported across cell membranes by efflux transporters, such as P-glycoprotein, which play a crucial role in its distribution and accumulation . This compound’s interaction with these transporters ensures its effective delivery to target tissues, enhancing its therapeutic efficacy.
Subcellular Localization
This compound’s subcellular localization is essential for its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with enzymes and proteins involved in drug metabolism and transport . Additionally, this compound may undergo post-translational modifications that direct it to specific cellular compartments, further influencing its activity and therapeutic potential.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of hydroxyterbinafine b-D-glucuronide typically involves the glucuronidation of hydroxyterbinafine. This process can be carried out using various glucuronidation reagents and catalysts. One common method involves the use of trichloroacetimidate as a glucuronidation reagent, followed by mild hydrolysis to obtain the desired product .
Industrial Production Methods
Industrial production of this compound may involve optimized enzymatic hydrolysis using β-glucuronidase. This enzyme catalyzes the hydrolysis of glucuronides, allowing for efficient production of the compound under controlled conditions .
Chemical Reactions Analysis
Types of Reactions
Hydroxyterbinafine b-D-glucuronide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound.
Comparison with Similar Compounds
Similar Compounds
Terbinafine: The parent compound of hydroxyterbinafine b-D-glucuronide, known for its antifungal properties.
Hydroxyterbinafine: A hydroxylated derivative of terbinafine with similar antifungal activity.
Morphine-6-glucuronide: Another glucuronide compound with significant biological activity, used as an analgesic.
Uniqueness
This compound is unique due to its specific glucuronidation, which enhances its solubility and potentially alters its pharmacokinetic properties. This modification can lead to differences in its biological activity and therapeutic potential compared to its parent compound and other similar compounds .
Properties
CAS No. |
99473-12-8 |
---|---|
Molecular Formula |
C27H33NO7 |
Molecular Weight |
483.6 g/mol |
IUPAC Name |
(2S,3S,4S,5R,6R)-6-[(E)-2,2-dimethyl-7-[methyl(naphthalen-1-ylmethyl)amino]hept-5-en-3-ynoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C27H33NO7/c1-27(2,17-34-26-23(31)21(29)22(30)24(35-26)25(32)33)14-7-4-8-15-28(3)16-19-12-9-11-18-10-5-6-13-20(18)19/h4-6,8-13,21-24,26,29-31H,15-17H2,1-3H3,(H,32,33)/b8-4+/t21-,22-,23+,24-,26+/m0/s1 |
InChI Key |
XWKOYVRIRYSRSH-APVLZFLUSA-N |
Isomeric SMILES |
CC(C)(CO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)C(=O)O)O)O)O)C#C/C=C/CN(C)CC2=CC=CC3=CC=CC=C32 |
SMILES |
CC(C)(COC1C(C(C(C(O1)C(=O)O)O)O)O)C#CC=CCN(C)CC2=CC=CC3=CC=CC=C32 |
Canonical SMILES |
CC(C)(COC1C(C(C(C(O1)C(=O)O)O)O)O)C#CC=CCN(C)CC2=CC=CC3=CC=CC=C32 |
Synonyms |
(E)-2,2-Dimethyl-7-[methyl(1-naphthalenylmethyl)amino]-5-hepten-3-ynyl β-D-Glucopyranosiduronic Acid; |
Origin of Product |
United States |
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